molecular formula C26H41FN4O2 B11041037 N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide

Cat. No.: B11041037
M. Wt: 460.6 g/mol
InChI Key: YLIFIVZSYLMXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(2-fluorophenyl)piperazine, which is then reacted with a propylamine derivative. This intermediate is further reacted with a methyl-1-oxobutan-2-yl compound under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-({3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide
  • N-[1-({3-[4-(2-bromophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide

Uniqueness

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H41FN4O2

Molecular Weight

460.6 g/mol

IUPAC Name

N-[1-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C26H41FN4O2/c1-19(2)24(29-25(32)21-11-9-20(3)10-12-21)26(33)28-13-6-14-30-15-17-31(18-16-30)23-8-5-4-7-22(23)27/h4-5,7-8,19-21,24H,6,9-18H2,1-3H3,(H,28,33)(H,29,32)

InChI Key

YLIFIVZSYLMXRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.